tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate
Overview
Description
tert-Butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . It is known for its unique structure, which includes a tert-butyl carbamate group attached to a 2,2-dimethyl-3-oxocyclobutyl moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 2,2-dimethyl-3-oxocyclobutyl group. One common method involves the use of tert-butyl chloroformate and 2,2-dimethyl-3-oxocyclobutanone in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the cyclobutyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
tert-Butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The cyclobutyl ring may also interact with hydrophobic regions of biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-Butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate is unique due to its specific combination of a tert-butyl carbamate group and a 2,2-dimethyl-3-oxocyclobutyl moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Biological Activity
tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate (CAS Number: 1434141-90-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C11H19NO3
- Molecular Weight : 213.28 g/mol
- IUPAC Name : tert-butyl (2,2-dimethyl-3-oxocyclobutyl)carbamate
- Melting Point : 122°C to 124°C
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The carbamate functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the cyclobutyl ring may engage with hydrophobic regions of biomolecules, influencing their conformation and function.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have demonstrated that the compound possesses antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antibacterial agents.
2. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its effects on enzymes related to cancer metabolism, indicating its potential as an anticancer agent.
3. Cytotoxicity
Preliminary cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines. This property makes it a candidate for further investigation in cancer therapeutics.
Data Table: Summary of Biological Activities
Biological Activity | Observations | References |
---|---|---|
Antimicrobial | Inhibits growth of specific bacterial strains | |
Enzyme Inhibition | Potential inhibitor of metabolic enzymes | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study reported the synthesis of this compound using tert-butyl chloroformate and 2,2-dimethyl-3-oxocyclobutanone under basic conditions. The resulting compound was evaluated for its biological activities using various assays .
- Anticancer Studies : Another research effort investigated the cytotoxic effects of the compound on different cancer cell lines. Results indicated significant inhibition of cell proliferation, warranting further exploration into its mechanisms and potential as a therapeutic agent .
- Antibacterial Properties : A recent publication highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .
Properties
IUPAC Name |
tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7H,6H2,1-5H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQICNEBWLQLCIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)NC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148499 | |
Record name | Carbamic acid, N-(2,2-dimethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-90-8 | |
Record name | Carbamic acid, N-(2,2-dimethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(2,2-dimethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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